Na+/K+-ATPase Inhibition: The Essential Role of the Suberylarginine Moiety for Higher Potency
The presence of both arginine and suberic acid moieties in bufotoxins is critical for achieving higher inhibitory activity against Na+/K+-ATPase. Compounds lacking one or both of these structural components demonstrate significantly reduced potency [1].
| Evidence Dimension | Na+/K+-ATPase Inhibitory Activity |
|---|---|
| Target Compound Data | Higher potency |
| Comparator Or Baseline | Compounds lacking arginine and/or suberic acid moieties |
| Quantified Difference | Significantly reduced potency |
| Conditions | Guinea pig heart Na+/K+-ATPase assay |
Why This Matters
This quantitative structure-activity relationship confirms that the complete bufotoxin structure is not redundant; it is required for maximal target engagement, ensuring experimental relevance in studies of cardiotonic or ion-transport mechanisms.
- [1] Shimada K, Ohishi K, Fukunaga H, Ro JS, Nambara T. Structure-activity relationship of bufotoxins and related compounds for the inhibition of Na+, K+ -adenosine triphosphatase. J Pharmacobiodyn. 1985 Dec;8(12):1054-9. View Source
